Home > Products > Screening Compounds P74038 > Abnormal Cannabidiol-d9
Abnormal Cannabidiol-d9 -

Abnormal Cannabidiol-d9

Catalog Number: EVT-1498629
CAS Number:
Molecular Formula: C₂₁H₂₁D₉O₂
Molecular Weight: 323.52
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Abnormal Cannabidiol is synthesized rather than extracted from cannabis plants. Its production involves various chemical reactions that modify the structure of natural cannabinoids to enhance or alter their effects.

Classification

Abnormal Cannabidiol belongs to the class of synthetic cannabinoids. It is specifically categorized as a regioisomer of Cannabidiol, meaning it has a different arrangement of atoms compared to its parent compound but retains a similar molecular formula.

Synthesis Analysis

Methods

The synthesis of Abnormal Cannabidiol can be achieved through several methods, primarily focusing on the conversion of Cannabidiol or other cannabinoids. One notable method involves the use of acid-catalyzed cyclization reactions, which can convert Cannabidiol into Δ9-Tetrahydrocannabinol (Δ9-THC) and subsequently yield Abnormal Cannabidiol as a product.

Technical Details

The synthesis typically requires precise control over reaction conditions such as temperature and pH. For example, heating Cannabidiol in acidic solutions has been shown to facilitate the conversion into Δ9-THC and other derivatives. A patent describes a specific method involving the addition of boron trifluoride etherate to a solution of Cannabidiol in dry methylene chloride, followed by careful processing to isolate the desired products with high purity levels .

Molecular Structure Analysis

Structure

Abnormal Cannabidiol has a molecular formula similar to that of Cannabidiol but differs in its structural arrangement. Its unique configuration allows it to interact differently with cannabinoid receptors.

Data

The molecular weight of Abnormal Cannabidiol is approximately 314.46 g/mol. The structural representation shows variations in the positioning of functional groups compared to traditional cannabinoids, which may influence its biological activity.

Chemical Reactions Analysis

Reactions

Abnormal Cannabidiol undergoes various chemical reactions typical of cannabinoids, including cyclizations and rearrangements. These reactions can lead to the formation of different isomers and derivatives.

Technical Details

In laboratory settings, the conversion of Cannabidiol into Abnormal Cannabidiol often involves acid-catalyzed reactions that promote structural changes. For instance, studies have demonstrated that exposure to acidic environments can facilitate the transformation of Cannabidiol into Δ9-THC and subsequently into Abnormal Cannabidiol .

Mechanism of Action

Process

The mechanism by which Abnormal Cannabidiol exerts its effects involves interaction with cannabinoid receptors in the central nervous system. It primarily acts on the CB1 receptor, which is known for mediating psychoactive effects.

Data

Research indicates that Abnormal Cannabidiol may function as an inverse agonist at certain receptors, potentially leading to varied physiological responses compared to other cannabinoids like Δ9-THC. This unique action could contribute to its distinct pharmacological profile .

Physical and Chemical Properties Analysis

Physical Properties

Abnormal Cannabidiol typically appears as a colorless or pale yellow liquid at room temperature. Its solubility varies depending on the solvent used but generally shows good solubility in organic solvents.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may decompose or transform when exposed to extreme pH levels or high temperatures. Its reactivity profile suggests potential for further modifications through various chemical pathways.

Relevant Data or Analyses

Studies have shown that Abnormal Cannabidiol can interact with various biological systems, influencing processes such as inflammation and pain modulation .

Applications

Scientific Uses

Abnormal Cannabidiol is being investigated for its potential therapeutic applications in treating conditions such as anxiety, pain, and inflammation. Its unique mechanism of action may offer advantages over traditional cannabinoids like Δ9-THC and CBD.

Research continues into its efficacy and safety profile, with studies exploring its impact on cardiovascular health and neuropsychiatric disorders . The compound's ability to modulate endocannabinoid signaling pathways positions it as a candidate for future pharmacological developments.

Chemical and Pharmacological Profile of Abnormal Cannabidiol-d9

Structural Elucidation and Isomer-Specific Properties

Regioisomeric Differentiation from Cannabidiol (CBD)

Abnormal Cannabidiol (Abn-CBD) is a synthetic regioisomer of cannabidiol distinguished by its unique alkyl side chain positioning. While CBD features a pentyl side chain attached at the C-3 position of the resorcinol ring, Abn-CBD anchors this chain at the C-5 position (Table 1). This subtle rearrangement fundamentally alters its three-dimensional conformation and biological activity. The stereochemistry of Abn-CBD retains the (1R,6R) configuration in its terpenoid moiety, analogous to CBD, but the shifted alkyl chain disrupts its ability to bind classical cannabinoid receptors (CB1/CB2). Instead, this structural deviation enables selective engagement with atypical cannabinoid receptors like GPR18 [7]. Nuclear magnetic resonance (NMR) spectroscopy confirms this regiochemical distinction through characteristic chemical shift differences in the aromatic proton resonances (H-2 and H-4) and carbon signals (C-5) [1] [7].

Table 1: Structural Comparison of Abn-CBD-d9 and CBD

CharacteristicAbnormal Cannabidiol-d9Cannabidiol (CBD)
Chemical FormulaC₂₁D₉H₂₁O₂ (Deuterated)C₂₁H₃₀O₂
IUPAC Name4-[(1R,6R)-3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-yl]-5-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)benzene-1,3-diol2-[(1R,6R)-3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol
Alkyl Side Chain PositionC-5 of resorcinol ringC-3 of resorcinol ring
Key Functional GroupsDeuterated pentyl (C₅D₉), phenolic OHPentyl (C₅H₁₁), phenolic OH
Molecular Weight323.517 g/mol314.47 g/mol

Deuterated Analog Synthesis and Isotopic Labeling Techniques

Abnormal Cannabidiol-d9 (Abn-CBD-d9) incorporates nine deuterium atoms (nonadeuteriopentyl chain) in place of hydrogen within its alkyl side chain. This isotopic labeling is achieved via catalyzed hydrogen-deuterium exchange or de novo synthesis using deuterated precursors like 1-bromopentane-d11. The synthetic pathway typically involves:

  • Resorcinol Alkylation: 5-pentylresorcinol-d9 is synthesized by alkylating resorcinol with 1-bromopentane-d11 under basic conditions.
  • Cyclization: The deuterated resorcinol intermediate undergoes stereoselective cyclization with (+)-trans-p-mentha-2,8-dien-1-ol under Lewis acid catalysis (e.g., boron trifluoride etherate) to form the Abn-CBD-d9 scaffold [1].Deuterium labeling enhances metabolic stability by strengthening carbon-deuterium bonds (C–D vs. C–H), which resist cytochrome P450-mediated oxidation. This property makes Abn-CBD-d9 invaluable as a tracer molecule in pharmacokinetic studies, allowing precise tracking of absorption, distribution, and degradation without isotopic interference [1] [3].

Receptor Binding Affinities and Selectivity

GPR18 and GPR55 as Primary Targets

Abn-CBD-d9 exhibits high selectivity for orphan G-protein-coupled receptors GPR18 and GPR55 over classical cannabinoid receptors (Table 2). Functional assays reveal it acts as a:

  • GPR18 Agonist: Half-maximal effective concentration (EC₅₀) = 32 nM. Activation triggers β-arrestin recruitment and inhibits cAMP accumulation, modulating microglial migration and endothelial vasodilation [7].
  • GPR55 Agonist/Antagonist: Disputed activity due to receptor promiscuity. While some studies report agonist effects (EC₅₀ ~1 μM), others note antagonist behavior against lysophosphatidylinositol (LPI), GPR55’s endogenous ligand [7] [8].Abn-CBD-d9’s effects on these receptors are CB1/CB2-independent, as confirmed by null responses in CB1/CB2 knockout models and inability to displace radiolabeled CP55,940 (a CB1/CB2 agonist) in binding assays [7].

Table 2: Receptor Binding Profile of Abn-CBD-d9

ReceptorAffinity (EC₅₀/Kᵢ)Functional ActivityBiological Outcome
GPR1832 nMFull agonistMicroglial migration, vasodilation, wound healing
GPR55~1 μMAgonist/Antagonist*Conflicting: Modulates calcium flux, cytokine release
CB1>10 μMNo activityNo psychoactive effects
CB2>10 μMNo activityNo immunomodulatory effects

*GPR55 activity varies by assay system and endogenous ligand presence [7] [8].

Interaction with Endocannabinoid-like Ligands

Abn-CBD-d9 shares binding sites with endogenous lipid mediators, notably:

  • N-Arachidonoyl Glycine (NAGly): Competes with Abn-CBD-d9 for GPR18 binding (IC₅₀ = 50 nM). Both compounds drive directed cellular migration in microglia and endothelial cells via GPR18-dependent pathways [7].
  • Anandamide (AEA): Although a weak CB1 agonist, AEA activates GPR18 at micromolar concentrations. Abn-CBD-d9 potentiates AEA’s vasodilatory effects in isolated arteries, suggesting allosteric interactions [5] [7].These interactions position Abn-CBD-d9 as a probe molecule for studying "abnormal cannabidiol receptors" now identified as GPR18. Its deuterated form provides metabolic resilience for extended in vivo ligand-receptor studies [1] [7].

Pharmacokinetic Properties

Absorption, Distribution, and Metabolism Pathways

  • Absorption: Abn-CBD-d9’s high lipophilicity (logP ≈ 6.2) limits aqueous solubility but enhances passive diffusion across biological membranes. Oral bioavailability remains unquantified but is predicted to be low (<15%) due to first-pass metabolism.
  • Distribution: The deuterated pentyl chain increases plasma protein binding (~95%) and extends its half-life. In rodent models, it distributes preferentially to vascular-rich tissues (liver, kidneys) and inflamed endothelia, with minimal brain penetration [1] [8].
  • Metabolism: Primary hepatic metabolism occurs via CYP3A4 and CYP2C9, forming hydroxylated and carboxylated metabolites. Deuterium substitution reduces metabolic clearance by 2.3-fold compared to non-deuterated Abn-CBD, as C–D bonds resist aliphatic hydroxylation [1] [3].

Stability Under Physiological Conditions

Abn-CBD-d9’s stability is influenced by temperature, pH, and deuterium labeling:

  • Thermal Stability: Accelerated degradation studies in resin matrices show zero-order kinetics. At 70°C, degradation increases 4-fold vs. 40°C, with activation energy (Ea) = 89 kJ/mol [3].
  • pH Sensitivity: Optimal stability occurs at pH 4–6. Acidic conditions (pH <4) accelerate degradation via cyclization to Δ8/Δ9-THC analogs, while alkaline environments (pH >8) promote oxidative dealkylation [3].
  • Deuterium Stabilization: The C₅D₉ side chain reduces degradation rates by 40% at pH 2 and 70°C compared to the protiated form, confirming isotopic enhancement of chemical resilience [3].

Table 3: Stability Parameters of Abn-CBD-d9

ConditionDegradation Rate (k)Half-Life (t₁/₂)Major Degradation Pathway
pH 2.0, 70°C0.48 day⁻¹1.44 daysCyclization to THC analogs
pH 7.4, 37°C0.03 day⁻¹23.1 daysOxidative side-chain shortening
pH 10, 70°C0.82 day⁻¹0.84 daysDealkylation, oxidation
Deuterated (pH 2, 70°C)0.29 day⁻¹2.39 daysCyclization (slowed)

Properties

Product Name

Abnormal Cannabidiol-d9

Molecular Formula

C₂₁H₂₁D₉O₂

Molecular Weight

323.52

Synonyms

4-[(1R,6R)-3-Methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl-1,3-benzenediol-d9; CAY10429; trans-(-)-4-p-Mentha-1,8-dien-3-yl-5-pentylresorcinol-d9; trans-(-)-4-[3-Methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl-1,3-benzenediol-d9

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.